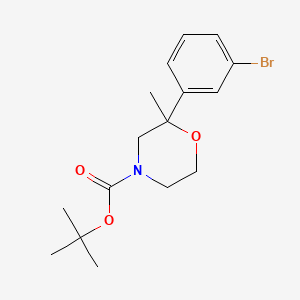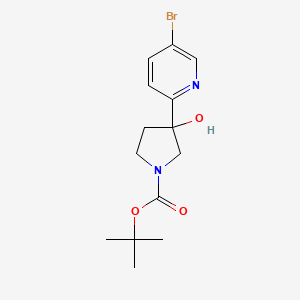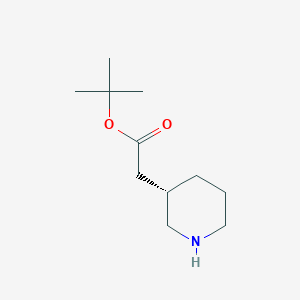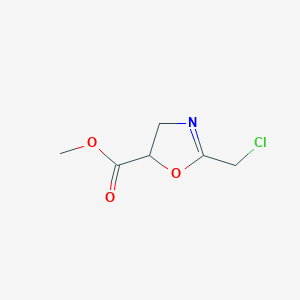
3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and two fluorine atoms on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluorobenzoic acid with a benzyloxycarbonyl-protected amine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The fluorine atoms on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives with oxidized side chains.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of substituted benzoic acid derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(((Benzyloxy)carbonyl)amino)-2-fluorobenzoic acid
- 3-(((Benzyloxy)carbonyl)amino)-4,6-difluorobenzoic acid
- 3-(((Benzyloxy)carbonyl)amino)-2,6-dichlorobenzoic acid
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The benzyloxycarbonyl group provides a protective function, allowing for selective reactions and modifications .
Properties
Molecular Formula |
C15H11F2NO4 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
2,6-difluoro-3-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H11F2NO4/c16-10-6-7-11(13(17)12(10)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
InChI Key |
CCHJTMACKZCPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)






![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)



